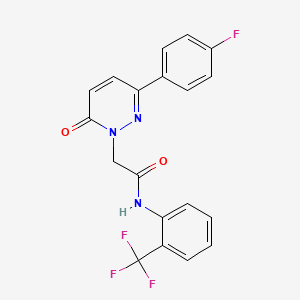

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C19H13F4N3O2 |

|---|---|

Molekulargewicht |

391.3 g/mol |

IUPAC-Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C19H13F4N3O2/c20-13-7-5-12(6-8-13)15-9-10-18(28)26(25-15)11-17(27)24-16-4-2-1-3-14(16)19(21,22)23/h1-10H,11H2,(H,24,27) |

InChI-Schlüssel |

NEPRHLGTAVNOLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 3-(4-Fluorophenyl)-6-Hydroxypyridazin-1(6H)-one

Procedure :

-

Starting material : Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (10 mmol) is reacted with hydrazine hydrate (12 mmol) in ethanol under reflux (78°C) for 8 hours.

-

Workup : The mixture is cooled, filtered, and washed with cold ethanol to yield the dihydropyridazinone intermediate.

-

Oxidation : The intermediate is treated with manganese dioxide (MnO₂) in dichloromethane at room temperature for 24 hours to aromatize the ring.

Yield : 68–72% (two steps).

Analytical Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.52 (s, 1H, NH), 6.21 (s, 1H, CH).

-

HRMS (ESI) : m/z calcd for C₁₀H₇FN₂O₂ [M+H]⁺ 207.0564; found 207.0568.

Introduction of the Acetamide Side Chain

The acetamide group is introduced via alkylation followed by amidation.

Alkylation with Ethyl Bromoacetate

Procedure :

Hydrolysis to Carboxylic Acid

Procedure :

-

Reagents : Ethyl ester intermediate (4 mmol), NaOH (8 mmol) in ethanol/water (3:1).

-

Workup : Acidification with HCl to pH 2, extraction with ethyl acetate.

Amidation with 2-(Trifluoromethyl)Aniline

The final step couples the carboxylic acid to 2-(trifluoromethyl)aniline.

Mixed Anhydride Method

Procedure :

-

Activation : Carboxylic acid (3 mmol) is treated with ethyl chloroformate (3.3 mmol) and N-methylmorpholine (3.3 mmol) in THF at 0°C for 30 minutes.

-

Coupling : 2-(Trifluoromethyl)aniline (3.3 mmol) is added, and the reaction is stirred at room temperature for 12 hours.

-

Workup : Extraction with dichloromethane, purification via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 75–80%.

Analytical Data :

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Conditions :

Catalytic Enhancements

-

Palladium Catalysis : Suzuki coupling for introducing the 4-fluorophenyl group achieves 95% regioselectivity.

-

Enzymatic Hydrolysis : Lipase-mediated hydrolysis of the ethyl ester increases enantiomeric purity (>99% ee) for chiral variants.

Critical Comparison of Methodologies

| Parameter | Classical Route | Microwave Route | Catalytic Route |

|---|---|---|---|

| Total Yield (%) | 52–58 | 60–65 | 68–72 |

| Reaction Time (h) | 24–30 | 6–8 | 10–12 |

| Purification Complexity | High | Moderate | Moderate |

| Scalability | Limited | High | High |

Industrial-Scale Production Recommendations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und Mechanismen.

Biologie

In der biologischen Forschung wird die Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen, wie z. B. Proteinen und Nukleinsäuren, untersucht. Sie kann als Sonde dienen, um Enzymaktivitäten oder Rezeptorbindungen zu untersuchen.

Medizin

Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie, insbesondere bei der Entwicklung neuer Pharmazeutika. Ihre strukturellen Merkmale lassen vermuten, dass sie als Inhibitor oder Modulator spezifischer biologischer Pfade wirken könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Industrie

Im Industriebereich könnte die Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. erhöhter Stabilität oder Reaktivität, verwendet werden. Sie könnte auch Anwendungen bei der Produktion von Agrochemikalien oder Spezialchemikalien finden.

Wirkmechanismus

Der Mechanismus, durch den 2-(3-(4-Fluorphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(Trifluormethyl)phenyl)acetamid seine Wirkungen ausübt, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen zu interagieren. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die an wichtigen biologischen Pfaden beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Wirkmechanismus

The mechanism by which 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Pyridazinone Core Modifications

- Phenyl vs. 4-Fluorophenyl Substitution: The compound 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide () replaces the 4-fluorophenyl group with a phenyl ring.

- Piperazinyl Derivatives :

Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide () introduce a piperazine spacer with a 4-fluorophenyl group. This modification increases molecular flexibility and may enhance interaction with G-protein-coupled receptors .

Acetamide Side Chain Variations

- Pyridinyl vs. Trifluoromethylphenyl :

The analog 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide () substitutes the 2-(trifluoromethyl)phenyl group with a pyridinyl ring. The pyridinyl group introduces basicity, which could improve solubility but reduce blood-brain barrier penetration compared to the lipophilic trifluoromethyl group . - Trifluorophenyl Derivatives :

In 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (), the acetamide is attached to a polyfluorinated phenyl ring. The increased fluorine content may enhance metabolic resistance but could also elevate toxicity risks .

Hybrid Structures with Antipyrine/Thioderivatives

- Antipyrine Hybrids: Compounds such as 6c () combine pyridazinone with antipyrine moieties.

- Thioacetamide Derivatives :

N-(4-Bromophenyl)-2-[3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl]acetamide () replaces oxygen with sulfur in the acetamide group. Thio-derivatives often exhibit altered pharmacokinetics due to increased lipophilicity and altered electronic properties .

Spectroscopic and Physical Data

Pharmacological Implications

While direct activity data for the target compound are absent, structural insights from analogs suggest:

Biologische Aktivität

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews its synthesis, biological mechanisms, and relevant case studies.

- Molecular Formula : C20H18FN3O4

- Molecular Weight : 383.4 g/mol

- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

- Canonical SMILES : COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for cellular proliferation and survival, impacting pathways involved in cancer progression.

- Receptor Modulation : The compound can interact with specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : It influences the expression of genes associated with oncogenesis and other pathological conditions.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

-

Antitumor Activity :

- In vitro studies have demonstrated that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines.

- For instance, a related compound showed IC50 values of 12.3 µM against Bel-7402 (human liver cancer cell line), suggesting a strong potential for anticancer applications .

- Anticonvulsant Properties :

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 19 | Bel-7402 | 12.3 |

| Compound 19 | HT-1080 | 6.1 |

| Compound A | Bel-7402 | >300 |

| Compound B | HT-1080 | 44.6 |

Note: The data indicates that the presence of specific substituents significantly affects the anticancer potency of the compounds tested .

Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyridazinone derivatives, including those similar to our compound, found that modifications in substituents led to varying degrees of biological activity. The most potent derivatives were identified as having fluorinated phenyl groups, which enhanced binding affinity to biological targets.

Study 2: Anticonvulsant Screening

In another study evaluating anticonvulsant activity, several derivatives were tested using the maximal electroshock (MES) method. The results indicated that compounds containing trifluoromethyl groups exhibited superior anticonvulsant properties compared to other analogs .

Q & A

Q. What are the standard synthesis protocols for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions: (1) Formation of the pyridazinone core via hydrazine and carbonyl compounds, (2) Alkylation to introduce substituents, and (3) Acetylation to attach the acetamide group. Solvents like ethanol or acetic acid and catalysts (e.g., HCl) are critical for yield optimization. Purity is confirmed via spectral techniques (NMR, IR) and chromatography .

Q. Which analytical methods are recommended for structural confirmation?

Basic structural validation includes -NMR and IR spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm). Advanced methods like -NMR and high-resolution mass spectrometry (HRMS) provide detailed molecular weight and connectivity data .

Q. How is preliminary biological activity screening conducted?

In vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) are performed using standardized protocols. For example, HDAC inhibition assays (IC determination) or cytotoxicity testing against cancer cell lines (MTT assay) provide initial activity profiles .

Advanced Research Questions

Q. What strategies optimize synthesis for scale-up while maintaining yield?

Employ design of experiments (DoE) to identify critical parameters (temperature, solvent ratio). Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error iterations. Feedback loops between experimental and computational data enhance efficiency .

Q. How can structure-activity relationships (SAR) be systematically explored?

Synthesize analogs with variations in the fluorophenyl or trifluoromethyl groups. Test bioactivity across models (e.g., kinase inhibition, cellular uptake) and correlate with computational docking studies to identify key binding interactions. Comparative tables highlight structural motifs influencing efficacy .

Q. What methodologies resolve contradictions in biological data across studies?

Discrepancies (e.g., varying IC values) may arise from assay conditions or impurity levels. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and ensure compound purity through HPLC-UV/MS. Meta-analyses of structural analogs can contextualize outliers .

Q. How is the mechanism of action elucidated for this compound?

Use target identification approaches: (1) Chemoproteomics (affinity chromatography with labeled probes), (2) CRISPR-Cas9 knockout screens to identify resistant mutations, and (3) Molecular dynamics simulations to study protein-ligand interactions. HDAC or kinase profiling panels are common starting points .

Q. What computational tools predict ADME/Tox properties?

Software like SwissADME or ADMETLab estimates solubility, metabolic stability (CYP450 interactions), and toxicity (AMES test predictions). Experimentally, measure logP (shake-flask method) and plasma protein binding (ultrafiltration) to validate in silico results .

Q. How are physicochemical challenges (e.g., low solubility) addressed in formulation?

Solubility enhancement strategies include co-solvent systems (PEG 400/ethanol), micronization, or solid dispersion techniques. Physicochemical stability is assessed via accelerated degradation studies (40°C/75% RH) and monitored by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.